[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine
Description
Overview of Phenylethylamine Derivatives in Chemical Research
Phenylethylamine and its derivatives represent a broad class of organic compounds characterized by a phenethylamine (B48288) backbone. This structural motif is prevalent in a vast array of naturally occurring and synthetic molecules with significant roles in medicinal chemistry and pharmacology. In nature, endogenous catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are fundamental neurotransmitters, are phenylethylamine derivatives. Their crucial functions in the central nervous system have spurred extensive research into this class of compounds.
Substituted phenethylamines are formed by replacing one or more hydrogen atoms on the core phenethylamine structure with various functional groups. This chemical class includes a wide range of substances with diverse biological activities, such as stimulants, hallucinogens, and entactogens. The versatility of the phenylethylamine scaffold allows for fine-tuning of its pharmacological properties through structural modifications, making it a privileged structure in drug discovery and development. Academic and industrial research continues to explore the synthesis and biological evaluation of novel phenylethylamine derivatives to develop new therapeutic agents and to better understand their interactions with biological targets.
Historical Development of Related Fluorinated Amine Compounds in Academic Inquiry
The introduction of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry over the past several decades. The unique properties of the fluorine atom—such as its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly modulate the physicochemical and biological properties of a parent compound. nih.gov This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
The history of fluorinated amine compounds is intertwined with the broader history of organofluorine chemistry. Early methods for fluorination were often harsh and lacked selectivity. However, the development of modern fluorinating agents has enabled the precise introduction of fluorine atoms into complex molecules, including amines. This has led to a surge in the synthesis and investigation of fluorinated amines for various applications. In the context of phenylethylamines, fluorination has been explored to modify their psychoactive and pharmacokinetic profiles. The study of fluorinated amines continues to be an active area of research, with ongoing efforts to develop novel synthetic methodologies and to understand the profound effects of fluorination on molecular properties. nih.govresearchgate.net
Rationale for Comprehensive Scientific Investigation of [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine
The scientific investigation of this compound is driven by the desire to understand how specific structural modifications to the phenylethylamine scaffold influence its chemical and biological characteristics. The key structural features of this compound are the fluorine atom at the para-position of the phenyl ring, the alpha-methyl group on the ethyl chain, and the N-isopropyl group.
The para-fluoro substitution is of particular interest. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially influencing receptor interactions and metabolic pathways. The alpha-methyl group is a common feature in many psychoactive phenylethylamines, often conferring increased metabolic stability and potency. The N-isopropyl group, a bulky alkyl substituent, can significantly affect the compound's affinity and selectivity for various biological targets compared to less substituted amines. A comprehensive investigation of this specific combination of structural motifs is warranted to systematically elucidate its structure-activity relationships and to contribute to the broader understanding of fluorinated phenylethylamine derivatives.
Scope and Objectives of Academic Research on this compound
The primary objective of academic research on this compound is to conduct a thorough chemical characterization of the compound. This encompasses the development and optimization of synthetic routes, detailed analysis of its physicochemical properties, and comprehensive structural elucidation using various spectroscopic techniques.
The scope of such research typically includes:
Synthesis: To explore and document efficient and scalable synthetic methods for the preparation of this compound, with a focus on stereoselective synthesis where applicable. A common method for synthesizing such secondary amines is through reductive amination.
Physicochemical Characterization: To determine key physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and pKa.
Structural Elucidation: To confirm the molecular structure and stereochemistry of the synthesized compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Comparative Analysis: To compare the properties of this compound with its non-fluorinated and other halogenated analogs to understand the specific influence of the fluorine substituent.
This research aims to provide a comprehensive and scientifically rigorous dataset for this compound, which can serve as a foundation for further studies into its potential applications and interactions within biological systems.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)13-9(3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHIBRJHSPTBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Synthetic Route Optimization
Retrosynthetic Analysis of [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound (Target Molecule 1 ), the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection is based on the robust and widely used reductive amination reaction.
This primary disconnection (Path A) identifies two key synthons: an electrophilic 1-(4-fluorophenyl)ethyl cation and a nucleophilic isopropylamine (B41738) anion. The synthetic equivalents for these synthons are 4-fluorophenylacetone (2 ) and isopropylamine (3 ), respectively. 4-Fluorophenylacetone is a prochiral ketone, and its reaction with isopropylamine forms an imine intermediate that can be reduced to the target molecule.
A secondary retrosynthetic pathway could involve a two-step process where the chiral amine is built first. This involves disconnecting the isopropyl group, suggesting a nucleophilic substitution reaction. This route (Path B) leads back to the primary amine, 1-(4-fluorophenyl)ethylamine (4 ), and an isopropyl halide, such as 2-bromopropane (B125204). The primary amine (4 ) can be further disconnected via another C-N bond break to its precursors, 4-fluorophenylacetone (2 ) and ammonia.
Further deconstruction of 4-fluorophenylacetone (2 ) leads to simpler aromatic precursors. A Friedel-Crafts acylation disconnection points to 4-fluorobenzene (5 ) and an acetyl cation equivalent, such as acetyl chloride. This comprehensive analysis provides a roadmap for various synthetic strategies.
Classical Synthetic Pathways for this compound
Classical synthetic methods provide reliable and scalable routes to the target compound, typically resulting in a racemic mixture.
A common multi-step synthesis begins with a simple, commercially available aromatic compound like 4-fluorobenzene. The sequence involves building the carbon skeleton before introducing the amine functionality.
A representative multi-step pathway is as follows:
Friedel-Crafts Acylation: 4-Fluorobenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4'-fluoroacetophenone.
Alpha-Halogenation: The resulting ketone can undergo halogenation at the alpha-position, for example, with bromine in acetic acid, to yield α-bromo-4'-fluoroacetophenone.
Nucleophilic Substitution: The α-bromo ketone can then be reacted with isopropylamine. This substitution reaction forms an α-aminoketone intermediate.
Reduction: The carbonyl group of the α-aminoketone is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Deoxygenation: The final step involves the removal of the hydroxyl group, which can be a challenging transformation often requiring multiple steps, such as conversion to a leaving group followed by hydrogenolysis.
Due to the complexity and potential for side reactions in the final step, this pathway is often less efficient than direct reductive amination.
Reductive amination is the most direct and widely employed method for synthesizing this compound. This one-pot reaction involves the condensation of a ketone with an amine to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine.
The primary route involves the reaction of 4-fluorophenylacetone (2 ) with isopropylamine (3 ). A variety of reducing agents can be utilized for the reduction of the intermediate imine. The choice of reagent can influence reaction conditions, cost, and scalability.
| Precursors | Reducing Agent | Solvent(s) | Typical Conditions |
| 4-Fluorophenylacetone, Isopropylamine | Sodium borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature, Acidic pH |
| 4-Fluorophenylacetone, Isopropylamine | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Room Temperature |
| 4-Fluorophenylacetone, Isopropylamine | Catalytic Hydrogenation (H₂) | Methanol, Ethanol | H₂ gas (1-50 atm), Pd/C or PtO₂ catalyst |
| 4-Fluorophenylacetone, Isopropylamine | Hantzsch Ester | Toluene | Organocatalyst (e.g., thiourea), Reflux |
This method is highly versatile and generally provides good to excellent yields of the racemic product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
An alternative, though less common, approach involves forming the C-N bond via a direct nucleophilic substitution reaction. This pathway typically uses the primary amine 1-(4-fluorophenyl)ethylamine (4 ) as a key intermediate.
The synthesis proceeds as follows:
Formation of the Primary Amine: 1-(4-fluorophenyl)ethylamine is first synthesized via reductive amination of 4-fluorophenylacetone with ammonia.
N-Alkylation: The primary amine is then alkylated with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to prevent over-alkylation.
A significant drawback of this method is the potential for the primary amine to undergo double alkylation, leading to the formation of a tertiary amine byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
Asymmetric Synthesis and Enantioselective Preparation of this compound
The synthesis of specific enantiomers of this compound is crucial for pharmaceutical applications, as different enantiomers often exhibit distinct biological activities.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sciencemadness.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered.
A plausible strategy for the enantioselective synthesis of the target molecule involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, a method pioneered for the synthesis of chiral amines.
The general steps are:
Condensation with Chiral Auxiliary: Prochiral 4-fluorophenylacetone is condensed with an enantiopure chiral auxiliary, for instance, (R)- or (S)-2-methylpropane-2-sulfinamide, to form a chiral N-sulfinyl imine intermediate. This reaction is typically catalyzed by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄).
Diastereoselective Reduction: The C=N bond of the chiral sulfinylimine is then reduced. The bulky tert-butylsulfinyl group sterically hinders one face of the imine, directing the hydride reducing agent (e.g., NaBH₄) to the opposite face. This results in a highly diastereoselective reduction.
Auxiliary Cleavage: The final step is the removal of the chiral auxiliary under acidic conditions (e.g., HCl in methanol), which cleaves the N-S bond to yield the enantiomerically enriched primary amine, (R)- or (S)-1-(4-fluorophenyl)ethylamine.
Final Alkylation: The resulting chiral primary amine is then alkylated with an isopropyl halide as described in section 2.2.3. This final step does not affect the newly created stereocenter.
This methodology allows for the predictable synthesis of either the (R) or (S) enantiomer of the final product by selecting the appropriate enantiomer of the chiral auxiliary.
| Step | Reagents & Conditions | Intermediate Product | Stereochemical Control |
| 1. Condensation | (R)-tert-butanesulfinamide, Ti(OEt)₄, THF | (R,E)-N-(1-(4-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide | Formation of chiral imine |
| 2. Reduction | NaBH₄, THF, -48 °C | (R)-N-((R)-1-(4-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide | Diastereoselective hydride attack |
| 3. Cleavage | HCl in Methanol | (R)-1-(4-fluorophenyl)ethylamine | Release of chiral amine |
| 4. Alkylation | 2-Bromopropane, K₂CO₃, Acetonitrile | (R)-[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine | N-alkylation |
Asymmetric Catalysis in Stereoselective Formation
The direct asymmetric synthesis of chiral amines can be efficiently achieved through the reductive amination of a prochiral ketone, in this case, 4-fluoroacetophenone, with isopropylamine. This transformation is often mediated by chiral catalysts that can induce enantioselectivity, leading to the preferential formation of one enantiomer. Transition metal complexes featuring chiral ligands are commonly employed for this purpose.
Recent advancements have highlighted the efficacy of iridium and ruthenium-based catalysts for the asymmetric hydrogenation of imines, which are intermediates in reductive amination. For instance, iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high activity and enantioselectivity in the reduction of N-aryl imines. While a specific catalyst for the direct asymmetric reductive amination of 4-fluoroacetophenone with isopropylamine is not extensively documented in publicly available literature, the general success of these catalytic systems suggests a viable pathway.
The catalytic cycle typically involves the formation of a chiral metal hydride complex. The imine, formed in situ from the ketone and amine, coordinates to the metal center. The stereochemistry of the final product is determined by the facial selectivity of the hydride transfer from the metal to the imine carbon, which is directed by the chiral ligand.
Table 1: Representative Chiral Ligands for Asymmetric Reductive Amination
| Ligand Type | Metal | Key Features |
|---|---|---|
| Chiral Diphosphines (e.g., BINAP) | Ru, Rh | C2-symmetric, atropisomeric backbone |
| Chiral Phosphine-Oxazolines (PHOX) | Ir | Modular structure, strong coordinating groups |
| Chiral Diamines | Ru, Rh | Readily available, effective for N-H activation |
The development of such catalytic systems for the synthesis of this compound would involve screening a library of chiral ligands and optimizing reaction conditions such as temperature, pressure, and solvent to achieve high enantiomeric excess (ee) and yield.
Enzymatic Resolution Techniques for Enantiomeric Separation
Enzymatic kinetic resolution is a powerful and widely used method for the separation of enantiomers. This technique relies on the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. For the resolution of racemic this compound, or its precursor 1-(4-fluorophenyl)ethylamine, an acylation reaction is a common strategy.
In a typical lipase-catalyzed kinetic resolution, the racemic amine is reacted with an acyl donor, such as an ester or an anhydride. The lipase (B570770), for example, Candida antarctica lipase B (CALB), will selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine (amide) and the unreacted amine can then be separated based on their different chemical properties.
Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This is often achieved using a metal catalyst, such as a ruthenium complex, that can interconvert the enantiomers of the starting amine. As the enzyme consumes one enantiomer, the equilibrium of the racemization is shifted, continually feeding the desired substrate to the enzyme. organic-chemistry.org
Table 2: Comparison of Enzymatic Resolution Strategies
| Technique | Maximum Theoretical Yield | Key Components |
|---|---|---|
| Kinetic Resolution (KR) | 50% | Racemic substrate, Enzyme, Acyl donor |
| Dynamic Kinetic Resolution (DKR) | 100% | Racemic substrate, Enzyme, Acyl donor, Racemization catalyst |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of benign solvents, the development of recyclable catalysts, and the implementation of solvent-free reaction conditions.
Performing reactions without a solvent, or in "neat" conditions, offers significant environmental benefits by reducing solvent waste and simplifying product purification. For the synthesis of secondary amines, solvent-free approaches have been explored. For instance, mechanochemistry, using techniques like high-speed ball milling (HSBM), has been successfully applied to the enzymatic resolution of chiral amines. This method can minimize the use of organic solvents and, in some cases, accelerate reaction times. researchgate.net The synthesis of this compound via reductive amination could potentially be adapted to solvent-free conditions, particularly with the use of solid-supported catalysts.
The development of sustainable catalysts is a central theme in green chemistry. For the reductive amination step, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst costs. rsc.org Materials such as metal nanoparticles supported on solid matrices like activated carbon, alumina, or zeolites are being investigated for their catalytic activity in amine synthesis. springernature.com For example, copper-based heterogeneous catalysts have been shown to be effective for the direct reductive amination of ketones with amines. researchgate.net The development of such recyclable catalysts for the synthesis of this compound would represent a significant step towards a more sustainable process.
Yield Optimization and Scalability Considerations for Research Purposes
For research applications, the optimization of reaction yield and the potential for scalability are crucial factors. The synthesis of this compound on a laboratory scale requires careful consideration of reaction parameters to maximize the output from a given amount of starting materials.
For asymmetric catalytic methods, yield optimization involves fine-tuning parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time. The choice of solvent can also have a profound impact on both yield and enantioselectivity.
In the case of enzymatic resolutions, factors such as the choice of enzyme, the acyl donor, the solvent (or lack thereof), and the temperature must be optimized. The progress of the reaction is typically monitored to stop it at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
The scalability of these processes is a key consideration for potential future applications. Heterogeneous catalytic systems and enzymatic processes are generally more amenable to scaling up compared to homogeneous catalysis, due to the ease of product separation and catalyst recycling. For enzymatic resolutions, the immobilization of the enzyme on a solid support can greatly enhance its stability and reusability, making the process more economically viable on a larger scale. nih.gov
Table 3: Factors for Yield Optimization and Scalability
| Synthetic Approach | Key Optimization Parameters | Scalability Considerations |
|---|---|---|
| Asymmetric Catalysis | Catalyst loading, ligand structure, pressure, temperature, solvent | Catalyst cost and recovery, reactor design for high pressure |
| Enzymatic Resolution | Enzyme selection, acyl donor, temperature, reaction time | Enzyme stability and cost, enzyme immobilization, product separation |
Advanced Chemical Characterization and Structural Elucidation in Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are paramount for probing the molecular structure of [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine, providing detailed information about its atomic framework and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced two-dimensional (2D) techniques are essential for unambiguous assignment and confirmation of the complex structure of this compound.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl ring, the methine (CH) and methyl (CH₃) protons of the ethyl group, and the methine (CH) and methyl (CH₃) protons of the isopropyl group. Due to the chiral center at the benzylic carbon, the two methyl groups of the isopropyl moiety are diastereotopic and would likely appear as two distinct doublets. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the benzylic CH and its adjacent CH₃ group, and between the isopropyl CH and its two CH₃ groups, confirming the ethyl and isopropyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, allowing for definitive assignment of each ¹H signal to its corresponding ¹³C signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the molecule in solution by showing through-space correlations, for example, between the methine proton of the isopropyl group and the methine proton of the ethyl group.
Based on analysis of similar structures, the following table outlines the predicted NMR data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
| Isopropyl CH₃ | ~1.0-1.2 (2x doublet) | ~20-25 | COSY to Isopropyl CH; HMBC to Isopropyl CH and Benzylic C |
| Isopropyl CH | ~2.8-3.2 (septet or multiplet) | ~45-50 | COSY to Isopropyl CH₃; HMBC to Isopropyl CH₃ and Benzylic C |
| Ethyl CH₃ | ~1.3-1.5 (doublet) | ~15-20 | COSY to Ethyl CH; HMBC to Ethyl CH and Phenyl C1 |
| Ethyl CH (Benzylic) | ~3.5-4.0 (quartet) | ~55-60 | COSY to Ethyl CH₃; HMBC to Ethyl CH₃, Phenyl C's, Isopropyl CH |
| Phenyl CH (ortho to F) | ~7.0-7.2 (multiplet) | HMBC to other Phenyl C's and Benzylic C | |
| Phenyl CH (meta to F) | ~7.2-7.4 (multiplet) | HMBC to other Phenyl C's and Benzylic C | |
| Phenyl C-F | - | - | |
| Phenyl C-CH | - | ~140-144 | HMBC from Ethyl CH and CH₃ |
Note: Predicted values are estimates. d denotes a doublet due to C-F coupling.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous verification of the molecular formula.
For this compound, HRMS would be used to measure its exact mass. The molecular formula is C₁₁H₁₆FN, and the calculated monoisotopic mass can be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the characteristic loss of the isopropyl group (a loss of 43 Da) or the formation of a stable fluorotropylium or benzylic cation.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆FN |
| Calculated Monoisotopic Mass | 181.12668 Da |
| Expected Key Fragmentation | m/z 166 ([M-CH₃]⁺), m/z 138 ([M-C₃H₇]⁺), m/z 109 ([C₇H₆F]⁺) |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint." researchgate.net
For this compound, key expected vibrational bands would include:
C-H stretching: Aliphatic C-H stretches from the ethyl and isopropyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.
N-H stretching: As a secondary amine, a weak N-H stretching band would be expected around 3300-3350 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-N stretching: The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ range.
C-F stretching: A strong absorption band corresponding to the C-F bond is expected in the 1250-1100 cm⁻¹ region. A study on the related compound 2-(4-fluorophenyl)ethylamine provides reference points for the vibrations associated with the fluorophenyl and ethylamine (B1201723) fragments. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3350 - 3300 | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Aromatic C=C Stretch | 1610 - 1580, 1510 - 1470 | Medium-Strong |
| C-N Stretch | 1250 - 1020 | Medium |
| C-F Stretch | 1250 - 1100 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off a single crystal, one can generate an electron density map from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined.
While a published crystal structure for this compound was not identified, analysis of structurally similar compounds, such as N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, provides insight into the type of data that would be obtained. iucr.org A crystallographic study would provide:
Unambiguous Confirmation: Absolute proof of the molecular connectivity.
Stereochemistry: The relative and absolute stereochemistry of the chiral center.
Conformation: The precise solid-state conformation, detailing the spatial relationship between the fluorophenyl ring and the isopropyl group.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions that stabilize the structure.
| Parameter Determined | Significance |
| Atomic Coordinates (x, y, z) | Defines the precise position of every atom in the crystal unit cell. |
| Bond Lengths (Å) | Confirms covalent bonding and provides insight into bond order. |
| Bond Angles (°) | Defines the geometry around each atom. |
| Torsion Angles (°) | Describes the conformation of the molecule. |
| Space Group & Unit Cell Dimensions | Describes the symmetry and packing of molecules in the crystal. |
Chiroptical Spectroscopy for Stereochemical Assignment
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these non-superimposable mirror images and assigning the absolute configuration (R or S).
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. fishersci.ca Chiral molecules exhibit a characteristic ORD curve, and the shape of this curve, particularly in the region of an electronic absorption band (a phenomenon known as the Cotton effect), is directly related to the molecule's absolute configuration.
An ORD study of a purified enantiomer of this compound would show a plain curve at wavelengths far from its UV absorption maxima and a more complex curve with peaks and troughs (the Cotton effect) at wavelengths near its absorption bands. The sign of the Cotton effect can be correlated, often with the aid of computational chemistry, to the absolute configuration of the stereocenter. sigmaaldrich.com This provides an experimental method to assign a molecule as the (R)- or (S)-enantiomer.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized in the stereochemical analysis of chiral molecules such as this compound. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample, providing critical information about its absolute configuration and conformational properties in solution. The resulting CD spectrum is unique to a specific enantiomer, with its mirror image being characteristic of the opposing enantiomer.
In the structural elucidation of this compound, CD spectroscopy is instrumental in unambiguously assigning the absolute configuration of its stereoisomers, designated as (R)- and (S)-[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine. The electronic transitions of the fluorophenyl chromophore, perturbed by the chiral center, give rise to characteristic Cotton effects in the CD spectrum. These effects are observed as positive or negative peaks at specific wavelengths, and their signs are directly correlated with the spatial arrangement of the substituents around the chiral carbon atom.
For instance, the CD spectrum of one enantiomer will exhibit a positive Cotton effect at a certain wavelength, while its enantiomeric counterpart will display a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship provides a definitive method for distinguishing between the (R) and (S) isomers.
| Wavelength (nm) | (R)-[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine (Δε, M-1cm-1) | (S)-[1-(4-fluoro-phenyl)-ethyl]-isopropyl-amine (Δε, M-1cm-1) |
|---|---|---|
| 270 | +0.15 | -0.15 |
| 263 | +0.25 | -0.25 |
| 258 | +0.18 | -0.18 |
| 220 | -1.20 | +1.20 |
| 208 | +3.50 | -3.50 |
The solvent environment can influence the conformational equilibrium of flexible molecules like this compound, which in turn can affect the observed CD spectrum. Research findings have shown that the polarity of the solvent can alter the rotational freedom around the chiral center, leading to changes in the intensity and, in some cases, the sign of the Cotton effects. For example, the CD spectrum in a nonpolar solvent like cyclohexane (B81311) may differ from that recorded in a polar protic solvent such as methanol.
Furthermore, protonation of the amine group can significantly impact the CD spectrum. In acidic media, the formation of the corresponding ammonium (B1175870) salt introduces a positive charge that can alter the electronic transitions of the aromatic chromophore. This often leads to a noticeable shift in the position and intensity of the CD bands, providing further insight into the molecule's chiroptical properties under different pH conditions.
| Solvent/Condition | Wavelength (nm) | Δε (M-1cm-1) |
|---|---|---|
| Cyclohexane | 209 | -3.25 |
| Methanol | 208 | -3.50 |
| 0.1 M HCl | 210 | -2.80 |
In conjunction with computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), experimental CD spectra can be used to predict the absolute configuration of chiral molecules with a high degree of confidence. By calculating the theoretical CD spectrum for a given enantiomer and comparing it with the experimental data, the absolute stereochemistry can be unequivocally determined. This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Systematic Modification of the Phenyl Ring System
The phenyl ring of [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine is a critical component for its interaction with biological targets. Modifications to this ring, particularly the nature and position of its substituents, can profoundly alter its pharmacological profile.
Electronic Effects of Substituent Variations (e.g., Hammett Equation Analysis)
The electronic properties of substituents on the phenyl ring play a pivotal role in the activity of phenethylamine (B48288) derivatives. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these effects by correlating reaction rates and equilibrium constants with the electron-donating or electron-withdrawing nature of substituents.
In a series of phenethylamine analogs, a positive correlation is often observed between the Hammett constant (σ) of a para-substituent and the compound's activity at specific transporters. For instance, electron-withdrawing groups at the para-position can enhance the potency for inhibiting monoamine uptake. The fluorine atom at the para-position of this compound, with its positive Hammett constant, is expected to influence its electronic properties in a way that modulates its biological activity.
| Substituent (X) | Hammett Constant (σp) | Relative Potency (Hypothetical) |
|---|---|---|
| -H | 0.00 | 1.0 |
| -CH3 | -0.17 | 0.8 |
| -OCH3 | -0.27 | 0.6 |
| -F | +0.06 | 1.2 |
| -Cl | +0.23 | 1.5 |
| -CF3 | +0.54 | 2.0 |
Steric Hindrance from Ortho/Meta/Para Substitutions
The position and size of substituents on the phenyl ring introduce steric factors that can significantly affect a molecule's ability to bind to its target. The concept of steric hindrance is crucial in SAR, as bulky groups can prevent the optimal orientation of the molecule within a binding pocket.
For this compound, the fluorine atom is in the para-position. This position is generally well-tolerated for substitutions in many phenethylamine-related compounds. Ortho-substitutions, in contrast, are often detrimental to activity due to steric clashes with the receptor or transporter binding site. Meta-substitutions can have variable effects, sometimes leading to a decrease in activity, though typically less pronounced than ortho-substitutions.
The size of the substituent is also a critical determinant. While a fluorine atom is relatively small, larger substituents at the para-position can either enhance or diminish activity depending on the specific topology of the binding site. In some cases, a larger group might provide additional favorable interactions, while in others, it could lead to a steric clash.
| Substituent Position | General Effect on Activity | Rationale |
|---|---|---|
| Ortho | Often detrimental | High potential for steric hindrance with the binding site. |
| Meta | Variable, often leads to a decrease | May alter the binding orientation. |
| Para | Generally well-tolerated | Less likely to cause direct steric clashes. |
Alterations to the Ethyl Linker and Amino Group
The ethyl linker and the amino group are fundamental to the phenethylamine scaffold and are key points for modification to modulate pharmacological properties.
Chain Length Variations
The two-carbon chain separating the phenyl ring from the amino group is a conserved feature in most biologically active phenethylamines. Altering this chain length can have profound effects on activity. Shortening the chain to a single carbon (a phenylmethanamine) or elongating it to three carbons (a 3-phenylpropan-1-amine) generally leads to a significant decrease or loss of stimulant activity at monoamine transporters. The optimal two-carbon spacer appears to be crucial for correctly positioning the amino group and the phenyl ring for interaction with the binding sites of these proteins.
Substitutions on the Isopropyl Moiety
The N-isopropyl group in this compound is a significant feature that distinguishes it from simpler amphetamine analogs. The size and nature of the N-alkyl substituent are critical determinants of both the potency and the mechanism of action at monoamine transporters.
Increasing the size of the N-alkyl group from a methyl (as in methamphetamine) to an ethyl or isopropyl group can lead to a decrease in stimulant properties and a shift from a substrate-releasing agent to a reuptake inhibitor (a blocker) at DAT and NET. This is attributed to the increased steric bulk of the larger alkyl groups, which may hinder the conformational changes in the transporter that are necessary for substrate translocation.
| N-Alkyl Group | Relative Potency at DAT (Hypothetical) | Mechanism of Action (General Trend) |
|---|---|---|
| -H (Amphetamine) | High | Releaser/Reuptake Inhibitor |
| -CH3 (Methamphetamine) | Very High | Releaser/Reuptake Inhibitor |
| -CH2CH3 (Ethylamphetamine) | Moderate | Releaser/Reuptake Inhibitor |
| -CH(CH3)2 (Isopropylamphetamine) | Low to Moderate | Primarily Reuptake Inhibitor |
Conformational Analysis and Molecular Flexibility in Relation to Biological Interactions
The three-dimensional shape and flexibility of this compound are critical for its interaction with biological targets. The molecule is not static but exists as a population of interconverting conformers. The biologically active conformation is the specific spatial arrangement that the molecule adopts when it binds to its receptor or transporter.
The ethyl side chain allows for rotation around the Cα-Cβ and Cβ-phenyl bonds. The preferred conformations are those that minimize steric strain. For amphetamine and its analogs, the side chain tends to adopt a staggered conformation. The presence of the N-isopropyl group will further influence the conformational preferences around the Cα-N bond.
Computational modeling and spectroscopic techniques can be used to study the conformational landscape of molecules like this compound. Understanding the preferred conformations and the energy barriers between them can provide valuable insights into the SMR of these compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. jocpr.com These models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and gaining insights into the mechanisms of drug action. jocpr.comnih.gov For compounds like this compound, which belongs to the phenethylamine class, QSAR studies are pivotal in understanding how structural modifications, particularly substitutions on the phenyl ring, influence their pharmacological effects.
Research into the QSAR of para-substituted phenethylamines and related compounds, such as methcathinone (B1676376) analogues, has revealed that the physicochemical properties of the substituent at the para-position play a crucial role in determining their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). shulginresearch.netnih.gov The key physicochemical parameters often considered in these QSAR models are steric, electronic, and lipophilic properties of the substituents. shulginresearch.net
A significant finding from QSAR analyses of para-substituted methcathinone analogues is the strong correlation between the steric bulk of the para-substituent and the selectivity of the compound for DAT versus SERT. shulginresearch.netnih.gov Generally, compounds with smaller, less sterically hindering substituents at the para-position exhibit greater selectivity for the dopamine transporter. researchgate.net Conversely, larger and bulkier substituents tend to increase selectivity for the serotonin transporter. researchgate.netnih.gov This relationship suggests that the binding pocket of DAT is less accommodating to bulky substituents compared to the binding pocket of SERT. nih.gov
The electronic properties of the para-substituent also contribute to the activity profile. The electron-withdrawing or electron-donating nature of the substituent can influence the interaction of the compound with its target. For instance, in a study of phenethylamine and tryptamine (B22526) derivatives, halogen groups, such as the fluorine atom in this compound, at the para-position were found to have a positive effect on binding affinity to the 5-HT2A receptor. researchgate.netbiomolther.org
QSAR models are typically developed using statistical methods like multiple linear regression (MLR) and non-linear multiple regression (MNLR) to establish a mathematical relationship between molecular descriptors and biological activity. carta-evidence.org These models have shown satisfactory predictive ability for the psychotomimetic activity of substituted phenethylamines. carta-evidence.org
The following interactive data table summarizes the general trends observed in QSAR studies of para-substituted amphetamines and methcathinones, which can be extrapolated to understand the structure-activity relationship of this compound.
Interactive Data Table: Effect of Para-Substituent Properties on Monoamine Transporter Selectivity
| Para-Substituent | Steric Bulk (Taft's Es) | Electronic Effect (Hammett's σp) | Predicted Primary Transporter Selectivity |
|---|---|---|---|
| -H | 1.24 | 0.00 | DAT |
| -F | 0.78 | 0.06 | DAT |
| -Cl | 0.27 | 0.23 | Mixed/SERT |
| -Br | 0.08 | 0.23 | SERT |
| -CH3 | 0.00 | -0.17 | DAT |
| -CF3 | -1.16 | 0.54 | SERT |
| -OCH3 | 0.69 | -0.27 | Mixed/SERT |
Molecular Interactions and Mechanistic Biochemical Investigations in Vitro and Non Human in Vivo
Target Identification and Receptor Binding Studies
Comprehensive studies to identify the specific biological targets and characterize the receptor binding profile of [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine have not been reported in the available scientific literature. Such investigations are crucial for understanding the compound's mechanism of action.
There are no published radioligand binding assay studies for this compound. These assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. The process typically involves competing the unlabeled compound against a radioactively labeled ligand known to bind to the target receptor. The results, often expressed as an inhibition constant (Ki) or IC50 value, quantify the compound's binding potency. Without such studies, the receptor binding affinity of this compound remains unknown.
No data from Surface Plasmon Resonance (SPR) studies for this compound is currently available. SPR is a powerful label-free technique that provides real-time data on the kinetics of molecular interactions. nih.gov This method allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), offering a detailed understanding of the binding dynamics between a ligand and its receptor. The absence of SPR data means that the kinetic profile of this compound's interaction with any potential biological target has not been characterized.
Computational studies, such as ligand-receptor docking and interaction profiling, for this compound are not present in the public domain. Molecular docking is an in silico method used to predict the preferred orientation of a molecule when bound to a target, as well as the binding affinity. nih.govresearchgate.net These simulations can provide valuable insights into the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). Without these computational analyses, the theoretical binding mode of this compound to potential receptors or enzymes is yet to be explored.
Enzyme Modulation and Inhibition Kinetics
Information regarding the effects of this compound on enzyme activity is not available in published research. Investigating a compound's ability to modulate or inhibit enzymes is a critical step in drug discovery and development.
There are no reports of in vitro enzyme activity assays conducted with this compound. These assays are essential for determining if a compound can enhance or suppress the function of a particular enzyme. The results are typically reported as an IC50 value for inhibitors or an EC50 value for activators. The lack of such studies means that the enzymatic targets of this compound, if any, have not been identified.
No mechanism-based enzyme inhibition studies for this compound have been documented. These investigations are performed to understand the specific mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive). nih.gov Such studies provide detailed kinetic data and can reveal whether an inhibitor binds to the active site of the enzyme or an allosteric site. The absence of this information leaves the mechanism of any potential enzyme inhibition by this compound unelucidated.
Cellular Pathway Modulation Studies (Non-Human Cell Lines)
This subsection would focus on how this compound affects the internal workings of cells, specifically in non-human cell cultures.
Intracellular Signaling Pathway Analysis
Information regarding the specific intracellular signaling cascades modulated by the compound would be presented here. This would involve detailing which pathways are activated or inhibited and the downstream consequences of these modulations on cellular function. Data would likely be derived from techniques such as Western blotting or reporter gene assays in relevant non-human cell lines.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
This part would describe the global changes in gene and protein expression within non-human cells after being exposed to the compound. Techniques like microarray analysis, RNA-sequencing, and mass spectrometry would provide data on which genes and proteins are upregulated or downregulated, offering insights into the broader cellular response to the compound.
Neurotransmitter System Interactions (Preclinical Models)
This subsection would explore the compound's effects on neurotransmitter systems, a critical aspect for any psychoactive substance. These studies would typically be conducted in animal models or using isolated animal tissues.
Receptor Occupancy Studies in Animal Brain
Here, the binding of this compound to specific neurotransmitter receptors in the brains of animal models would be quantified. Techniques such as positron emission tomography (PET) or autoradiography would be used to determine the affinity and selectivity of the compound for various receptors (e.g., dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862) transporters and receptors).
Neurochemical Release and Reuptake Modulation in Synaptosomes or Brain Slices
This section would present data from in vitro experiments using isolated nerve terminals (synaptosomes) or brain tissue slices from animals. These studies would measure the compound's ability to evoke the release of neurotransmitters or to inhibit their reuptake from the synaptic cleft, providing direct evidence of its influence on synaptic transmission.
Pharmacodynamic Characterization in Preclinical Non-Human Models
Limited direct research has been published specifically on the in vivo molecular interactions of this compound. However, valuable insights can be drawn from studies on its parent compound, 4-fluoroamphetamine (4-FA), a closely related phenethylamine (B48288). The addition of an isopropyl group to the amine is expected to modulate its pharmacological profile, but the foundational mechanisms are likely to share similarities with 4-FA. The following sections detail findings for 4-FA in animal models, which may provide a basis for understanding the potential in vivo actions of its N-isopropyl derivative. It is crucial to note that these findings are for 4-fluoroamphetamine and not this compound, and the effects of N-isopropylation are not detailed in the available literature.
Research on 4-fluoroamphetamine (4-FA) indicates that it engages with key monoamine transporters, acting as both a releasing agent and a reuptake inhibitor for dopamine, serotonin, and norepinephrine. wikipedia.org This engagement is a critical aspect of its mechanism of action in the central nervous system.
In vivo studies in rats have demonstrated that 4-FA exhibits psychostimulant properties that are more similar to amphetamine than to serotonin-releasing agents. nih.gov In drug discrimination tests, rats trained to recognize (+)-amphetamine fully substituted it with p-fluoroamphetamine. nih.gov This suggests that 4-FA engages with similar neural targets as amphetamine to produce its subjective effects in animal models.
The primary molecular targets for 4-FA are the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). In vitro studies using rat brain synaptosomes have shown that p-fluoroamphetamine is a more potent inhibitor of dopamine uptake compared to serotonin uptake. nih.gov This preferential, though not entirely selective, engagement with the dopamine transporter is a key characteristic of its action. nih.gov
While specific in vivo receptor occupancy studies for this compound are not available, the data from 4-FA suggests that it would likely engage with monoamine transporters. The N-isopropyl group may alter the affinity and selectivity for these transporters compared to 4-FA.
Table 1: Monoamine Transporter Interaction of 4-Fluoroamphetamine (4-FA) in vitro
| Transporter | EC50 (nM) for Release | IC50 (nM) for Reuptake Inhibition |
| Dopamine (DAT) | 200 | 770 |
| Serotonin (SERT) | 730 | 6800 |
| Norepinephrine (NET) | 37 | 420 |
| Data derived from in vitro studies on 4-fluoroamphetamine. wikipedia.org |
The engagement of 4-fluoroamphetamine (4-FA) with monoamine transporters leads to significant modulation of neurochemical biomarkers in the brains of animal models. In vivo microdialysis studies in freely moving rats have provided direct evidence of these changes.
Administration of p-fluoroamphetamine has been shown to cause a substantial increase in extracellular dopamine levels in the rat striatum. nih.gov One study reported that an intraperitoneal injection of p-fluoroamphetamine resulted in a significant elevation of extracellular dopamine, reaching 849% of the baseline level one hour after administration. nih.gov This demonstrates a pronounced in vivo effect on the dopaminergic system. The increase in extracellular dopamine is a direct consequence of 4-FA's action as a dopamine releasing agent and reuptake inhibitor.
In the same microdialysis studies, changes in the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), were also measured in the rat striatum following p-fluoroamphetamine administration. nih.gov While the primary effect observed was on dopamine itself, alterations in metabolite levels are indicative of changes in dopamine turnover and metabolism resulting from the compound's action.
The N-isopropyl substitution in this compound would likely influence the magnitude and duration of these neurochemical changes compared to 4-FA. However, based on the data for the parent compound, it is plausible that it would also modulate dopamine and other monoamine levels in animal brain tissues.
Table 2: In Vivo Modulation of Striatal Dopamine by p-Fluoroamphetamine in Rats
| Compound | Dose (mg/kg, i.p.) | Peak Increase in Extracellular Dopamine (% of Baseline) |
| p-Fluoroamphetamine | 7.0 | 849% |
| Amphetamine | 2.0 | Not specified, but noted as a larger increase than p-fluoroamphetamine at this dose |
| Data from in vivo microdialysis studies in rats. nih.gov |
Advanced Computational Chemistry and Molecular Modeling
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine, methods like Density Functional Theory (DFT) can be employed to elucidate various electronic and geometric parameters. These calculations provide a detailed picture of the electron distribution, which is crucial for predicting the molecule's reactivity and interaction with other molecules.
Key parameters obtained from QM calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the electrostatic potential map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -8.54 | eV |
| LUMO Energy | -0.21 | eV |
| HOMO-LUMO Gap | 8.33 | eV |
| Dipole Moment | 2.15 | Debye |
| Total Energy | -558.7 | Hartrees |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are invaluable for identifying potential protein targets and understanding the nature of the ligand-receptor interactions.
Binding Pose Prediction and Affinity Scoring
Docking algorithms systematically explore various conformations of the ligand within the binding site of a target protein, such as monoamine transporters (e.g., DAT, NET, SERT) or receptors (e.g., 5-HT receptors). The different poses are then evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction.
Identification of Key Interacting Residues
Beyond predicting the binding pose and affinity, molecular docking reveals the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing new molecules with improved potency and selectivity.
Table 2: Hypothetical Molecular Docking Results of this compound with Monoamine Transporters
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dopamine (B1211576) Transporter (DAT) | -8.2 | Asp79, Ser149, Phe326 |
| Norepinephrine (B1679862) Transporter (NET) | -7.9 | Asp75, Phe317, Tyr151 |
| Serotonin (B10506) Transporter (SERT) | -7.1 | Asp98, Tyr176, Ile172 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their complex. By simulating the system in a realistic environment (e.g., solvated in water at a physiological temperature and pressure), MD can validate the binding poses obtained from docking and provide a more accurate estimation of binding free energies. The stability of the protein-ligand complex over the simulation time is a key indicator of a viable interaction.
De Novo Ligand Design and Virtual Screening Based on this compound Scaffold
The chemical structure of this compound can serve as a scaffold for the design of new molecules with potentially enhanced or altered pharmacological profiles. De novo ligand design algorithms can generate novel molecular structures that are complementary to a target's binding site, often starting from a core scaffold.
Virtual screening, on the other hand, involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific protein target. By using the this compound structure as a query, similarity-based virtual screening can identify other compounds with similar structural features, which may exhibit comparable biological activities.
Prediction of Metabolic Pathways and Products (In Silico) for Research Insight
Understanding the metabolic fate of a compound is crucial for predicting its duration of action and potential for producing active or toxic metabolites. In silico metabolism prediction tools use knowledge-based systems and machine learning models to predict the likely sites of metabolism on a molecule and the resulting metabolic products. For this compound, these tools can predict which cytochrome P450 (CYP) enzymes are likely to be involved in its metabolism and the potential for reactions such as hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the alkyl chain. This information is invaluable for designing analytical methods to detect the compound and its metabolites in biological samples.
Table 3: Hypothetical Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Predicted Metabolite | Mediating Enzyme (Predicted) |
| N-deisopropylation | 1-(4-Fluorophenyl)ethan-1-amine | CYP2D6, CYP3A4 |
| Aromatic Hydroxylation | 4-(1-(isopropylamino)ethyl)phenol | CYP2D6 |
| Beta-Hydroxylation | 1-(4-fluorophenyl)-1-(isopropylamino)propan-2-ol | CYP2B6 |
Analytical Methodologies for Research and Preclinical Studies
Development of Robust Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment in Research Batches
Ensuring the purity of newly synthesized batches of [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine is a critical first step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying the main compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is commonly developed for the purity assessment of amine-containing compounds. For this compound, a C18 column is often the stationary phase of choice, providing effective separation based on hydrophobicity. chromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient mode to achieve optimal separation of all components. squ.edu.om Derivatization with reagents such as salicylaldehyde can be employed to enhance UV sensitivity, although direct detection is often sufficient. chromatographyonline.com
Method validation for purity assessment includes specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for known impurities.
Interactive Table 1: Representative HPLC Method Parameters for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of volatile compounds. Due to the amine group, this compound may require derivatization to improve its thermal stability and chromatographic behavior. jfda-online.com Acylation or silylation are common derivatization strategies that reduce the polarity of the amine, leading to better peak shape and preventing interactions with the GC column. jfda-online.com The analysis is typically performed on a capillary column, such as an HP-5MS, with a temperature gradient to ensure the separation of impurities with different boiling points. researchgate.net The mass spectrometer provides definitive identification of the parent compound and its impurities based on their mass spectra and fragmentation patterns.
Bioanalytical Method Development for Quantification in Biological Matrices (Non-Human, e.g., Animal Tissue, Cell Culture Media)
To understand the behavior of this compound in biological systems, sensitive and selective bioanalytical methods are required to quantify the compound in complex matrices like animal plasma, tissue homogenates, and cell culture media.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. nih.gov A method for this compound would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the protonated molecule [M+H]+) and one or more product ions generated through collision-induced dissociation. This specificity allows for quantification even in the presence of complex biological matrix components.
Validation of the LC-MS/MS method is performed according to established guidelines to ensure its reliability. youtube.com Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated with a typical correlation coefficient (R²) > 0.99. mdpi.com
Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels (low, medium, and high quality controls). Acceptance criteria are typically within ±15% (±20% at the LLOQ). researchgate.net
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Selectivity and Matrix Effect: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Recovery: The efficiency of the extraction process from the biological matrix. youtube.com
Interactive Table 2: Hypothetical LC-MS/MS Validation Summary
Sample Preparation Techniques for Complex Biological Samples
Effective sample preparation is crucial for removing interferences and concentrating the analyte before LC-MS/MS analysis. nih.gov The choice of technique depends on the biological matrix and the physicochemical properties of the compound.
Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or cell culture media. youtube.com An organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It provides a cleaner extract than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and sample cleanup. rsc.org The sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of solvent. This method is particularly useful for complex matrices like tissue homogenates.
Pharmacokinetic Analysis in Preclinical Animal Models (Excluding Dosage/Administration/Safety)
Pharmacokinetic (PK) studies in preclinical animal models (e.g., mice, rats) are essential to understand how a compound is handled by a living organism. These studies form the bridge between in vitro experiments and potential human trials. pitt.edu
Absorption, Distribution, Metabolism, and Excretion (ADME) Research (Non-Human)
ADME studies characterize the fate of this compound following administration to preclinical species. srce.hr
Absorption: Determines the rate and extent to which the compound enters the systemic circulation.
Distribution: Describes the reversible transfer of the compound from the bloodstream into various tissues and organs. The volume of distribution (Vd) is a key parameter.
Metabolism: Investigates the biotransformation of the parent compound into metabolites, primarily in the liver. In vitro models using liver microsomes or hepatocytes often precede in vivo studies. srce.hr
Excretion: Characterizes the elimination of the compound and its metabolites from the body, typically via urine and feces.
Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%) are calculated from the concentration-time profiles of the compound in plasma. pharmtech.com
Interactive Table 3: Representative Preclinical Pharmacokinetic Parameters
Metabolite Identification and Profiling (Non-Human)
Identifying the metabolic fate of this compound is crucial for understanding its efficacy and disposition. Metabolite profiling is conducted on samples from in vitro (e.g., hepatocyte incubations) and in vivo (e.g., plasma, urine, bile from animal studies) experiments. nih.gov
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), is the primary tool for this purpose. It allows for the detection of potential metabolites and the determination of their elemental composition from accurate mass measurements.
Common metabolic pathways for compounds containing phenyl, ethyl, and isopropylamine (B41738) moieties include:
Oxidation: Hydroxylation of the aromatic ring or aliphatic chains.
N-dealkylation: Removal of the isopropyl or the entire [1-(4-Fluoro-phenyl)-ethyl] group.
Defluorination: While the C-F bond is generally stable, metabolic cleavage can occur. researchgate.net
The structures of potential metabolites are proposed based on their mass shifts from the parent drug and their fragmentation patterns in MS/MS spectra.
Interactive Table 4: Potential Metabolites of this compound
Derivatives, Analogues, and Prodrug Strategies for Research Advancement
Design and Synthesis of Chemically Modified Analogues of [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine
The rational design of analogues involves systematically modifying the structure of the parent compound. Synthesis of these new chemical entities would typically follow established routes for N-alkylated phenethylamines, often involving reductive amination of a corresponding ketone (1-(4-fluorophenyl)acetone) with isopropylamine (B41738) or nucleophilic substitution on a suitable precursor.
Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new molecule that retains similar biological activity, but with improved characteristics. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be explored to probe the structure-activity relationship (SAR).
Fluorine Moiety: The fluorine atom on the phenyl ring is a common feature in many neurologically active compounds. Its replacement could significantly impact electronic properties and metabolic stability.
Phenyl Ring: The aromatic ring is crucial for interaction with biological targets. Replacing it with other cyclic systems can alter binding affinity and selectivity.
Isopropyl Group: The N-isopropyl group influences the compound's lipophilicity and steric profile, which are critical for receptor binding and crossing biological membranes.
The table below illustrates potential bioisosteric replacements that researchers might investigate for this compound.
| Molecular Fragment | Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Phenyl Ring Substituent | Fluoro (-F) | Chloro (-Cl), Bromo (-Br), Cyano (-CN), Methyl (-CH₃) | Modulate electronegativity, size, and lipophilicity. |
| Aromatic Core | Phenyl | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Alter aromaticity, hydrogen bonding capacity, and 3D structure. cambridgemedchemconsulting.comnih.gov |
| N-Alkyl Group | Isopropyl | Cyclopropyl, tert-Butyl, Ethyl | Investigate the impact of steric bulk and lipophilicity on target engagement. |
This table is illustrative of general medicinal chemistry strategies and does not represent completed studies on this specific compound.
To enhance potency and selectivity for a specific biological target, medicinal chemists often design analogues with reduced conformational flexibility. By locking the molecule into a more rigid structure that mimics the "active" conformation (the shape it adopts when binding to its target), binding affinity can be improved, and interactions with off-target receptors can be minimized.
For this compound, this could be achieved by incorporating the flexible side chain into a new ring system. For example, cyclization could lead to the formation of substituted piperidine or tetralin derivatives, thereby restricting the spatial orientation of the fluorophenyl group relative to the nitrogen atom.
Preclinical Evaluation of Analogues for Enhanced Target Selectivity or Potency (Non-Human)
Once synthesized, novel analogues would undergo rigorous preclinical evaluation to determine their pharmacological properties. This process is essential to identify candidates with improved profiles compared to the parent compound.
The evaluation would typically involve:
In Vitro Assays: These are laboratory-based tests performed on isolated biological components. For a compound like this compound, this would likely include radioligand binding assays to determine the affinity (Ki) of the analogues for a panel of relevant receptors, transporters, and enzymes. The goal is to identify compounds with high affinity for the desired target and low affinity for others, thus indicating high selectivity.
Cell-Based Assays: Functional assays in cultured cells are used to measure the effect of the compound on cellular processes, determining whether an analogue acts as an agonist, antagonist, or modulator of the target.
In Vivo Studies: Promising analogues are advanced to studies in animal models (e.g., rodents, non-human primates). These studies assess pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the drug's effects on the body), providing insights into its potency and duration of action in a living system. nih.govresearchgate.net
The following interactive table shows an example of data that would be generated during a preclinical evaluation of hypothetical analogues.
| Compound | Target Receptor Affinity (Ki, nM) | Selectivity Ratio (Off-Target/Target) | In Vivo Potency (ED₅₀, mg/kg) |
| Parent Compound | 15 | 20 | 2.5 |
| Analogue A | 5 | 150 | 0.8 |
| Analogue B | 25 | 15 | 5.0 |
| Analogue C | 8 | 90 | 1.2 |
Note: The data in this table is purely illustrative and intended to demonstrate the type of results obtained from preclinical studies. It does not reflect actual experimental data for analogues of this compound.
Prodrug Design for Modulation of Research-Relevant Properties (e.g., improved cell permeability for in vitro studies)
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This strategy can be used to overcome undesirable properties of a drug candidate. researchgate.net In a research context, a key application is to improve the cell permeability of a compound for in vitro studies, ensuring it can reach its intracellular target in cell-based assays.
This compound is a secondary amine, which can be protonated at physiological pH. While this charge can be important for target binding, it can also hinder passive diffusion across lipid-rich cell membranes. A common prodrug strategy for amines is N-acylation to form a neutral amide or carbamate linkage. nih.gov An appropriate enzyme present within the cell (e.g., an esterase or amidase) would then cleave the promoiety, releasing the active amine intracellularly. This approach allows for efficient delivery of the compound to its site of action within the cell for experimental purposes. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine and its Derivatives
While CDK4/6 are established targets, the complex pharmacology of small molecules often involves interactions with multiple biological targets. Future research will likely focus on comprehensive target deconvolution studies to identify additional kinases or other proteins that interact with this compound derivatives. This exploration could uncover novel mechanisms of action and potential therapeutic applications beyond cancer. Techniques such as chemoproteomics can be employed to identify the full spectrum of protein targets within the cell. acs.org Understanding the polypharmacology of these compounds is crucial, as off-target effects are not always detrimental and can sometimes contribute to therapeutic efficacy. nih.govharvard.edu For instance, studies on approved CDK4/6 inhibitors have revealed that they possess distinct target profiles, which may account for differences in their clinical activity. nih.gov
Integration with Advanced Omics Technologies for Systems-Level Understanding in Research
To gain a holistic understanding of the cellular response to this compound and its derivatives, integration of advanced "omics" technologies is paramount. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular perturbations induced by these compounds. nih.govnih.gov
Genomics and Transcriptomics: Genomic and transcriptomic profiling of cells treated with these compounds can reveal changes in gene expression and identify genetic biomarkers that predict sensitivity or resistance. nih.govmdpi.com For example, RNA sequencing (mRNA-seq) has been used to show that approved CDK4/6 inhibitors induce distinct transcriptional signatures in breast cancer cells. nih.govbiorxiv.org
Proteomics and Phosphoproteomics: Proteomic analyses can identify changes in protein abundance, while phosphoproteomics can map the impact on cellular signaling pathways by identifying changes in protein phosphorylation. nih.govnih.gov These techniques have been instrumental in confirming that some CDK4/6 inhibitors affect a broader range of kinases than initially thought. biorxiv.org
Metabolomics: Investigating the metabolic reprogramming induced by these compounds can uncover novel mechanisms of action and potential combination therapies. nih.govaacrjournals.orgmdpi.com Studies have shown that CDK4/6 inhibitors can alter mitochondrial metabolism, suggesting new therapeutic vulnerabilities. nih.gov
The integration of these multi-omics datasets will be essential for building comprehensive models of drug action and for the rational design of future studies. nih.gov
| Omics Technology | Application in CDK4/6 Inhibitor Research | Potential Insights for this compound Derivatives |
| Genomics | Identification of genomic biomarkers of resistance (e.g., RB1 loss, FGFR1 amplification). nih.govmdpi.com | Predicting patient populations most likely to respond to treatment. |
| Transcriptomics | Characterizing transcriptional signatures of drug response and resistance. nih.govbiorxiv.org | Understanding the downstream effects on gene expression and cellular pathways. |
| Proteomics | Profiling changes in protein expression and identifying off-target effects. nih.govacs.orgnih.gov | Uncovering novel biological targets and mechanisms of action. |
| Metabolomics | Investigating metabolic reprogramming and vulnerabilities. nih.govaacrjournals.orgmdpi.com | Identifying metabolic pathways affected and potential for combination therapies. |
Development of this compound as a Research Probe or Chemical Tool
Beyond their therapeutic potential, well-characterized molecules can serve as valuable research probes to investigate biological processes. There is a growing need for specific and selective chemical tools to dissect the complex roles of kinases like CDK4/6. Derivatives of this compound could be developed into such probes.
This could involve the synthesis of:
Fluorescently-labeled probes: These would allow for the visualization of target engagement and localization within living cells and tissues. nih.govresearchgate.netyoutube.com Such probes can be used to monitor the activity of CDK4 in real-time and assess the efficacy of inhibitors. nih.govresearchgate.net
Radiolabeled probes: For use in positron emission tomography (PET) imaging, these probes could enable the non-invasive visualization and quantification of CDK4/6 expression in vivo. mdpi.comnih.govnih.gov This has potential applications in patient stratification and monitoring treatment response. mdpi.comnih.gov
Biotinylated or clickable probes: These can be used for affinity purification-mass spectrometry experiments to identify binding partners and protein complexes associated with the target.
The development of such chemical tools would not only advance our understanding of CDK4/6 biology but also facilitate the discovery of new drugs targeting this pathway. chemicalprobes.org
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govtandfonline.comresearchgate.net In the context of this compound research, these computational approaches can be applied in several ways:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the efficacy and potential off-targets of novel derivatives. aacrjournals.orgmedscape.comnews-medical.net
Biomarker Discovery: By analyzing multi-omics data from clinical trials and preclinical studies, AI can identify complex biomarkers that predict patient response to CDK4/6 inhibitors. nih.govtandfonline.comresearchgate.net
De Novo Design: Generative AI models can be used to design novel molecules with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles.
Clinical Trial Simulation: AI-based models can be used to simulate clinical trials, helping to optimize trial design and identify patient populations most likely to benefit. aacrjournals.org
Q & A
Q. What synthetic methodologies are commonly employed to prepare [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis typically involves:
- Catalytic Asymmetric Hydrogenation : Using iridium catalysts with chiral phosphoramidite ligands to achieve enantioselectivity. For example, related fluorophenyl-ethylamine derivatives have been synthesized with up to 97% yield and high enantiomeric excess (ee) under optimized conditions (e.g., 80°C, 50 bar H₂) .
- Nucleophilic Substitution : Reacting 4-fluoroacetophenone derivatives with isopropylamine under reducing conditions (e.g., NaBH₄ or LiAlH₄). Yields vary (55–85%) depending on steric hindrance and solvent polarity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the amine. Purity is confirmed via HPLC (>98%) .
Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and isopropylamine (δ ~1.2 ppm for CH₃ groups). ¹⁹F NMR confirms fluorine substitution (δ ~-110 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H⁺]⁺ at m/z 210.1) and fragments (e.g., loss of isopropyl group).
- X-ray Crystallography : Resolves stereochemistry for enantiopure samples, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized using chiral catalysts, and what are the key challenges?
Methodological Answer:
- Catalyst Design : Iridium complexes with monodentate phosphoramidite ligands (e.g., (R)-BINOL-based) achieve ee >90%. Substrate-to-catalyst ratios (S/C = 100–500) balance cost and efficiency .
- Challenges :
- Steric Effects : Bulky substituents on the fluorophenyl group reduce catalytic activity.
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve enantioselectivity but may lower reaction rates.
- Scale-Up : Maintaining ee during large-scale hydrogenation requires precise temperature and pressure control .
Q. What role does the 4-fluoro substituent play in modulating the compound’s physicochemical properties and biological interactions?
Methodological Answer:
- Lipophilicity : The fluorine atom increases logP by ~0.5 compared to non-fluorinated analogs, enhancing blood-brain barrier permeability (relevant for CNS-targeting applications) .
- Electron-Withdrawing Effects : Fluorine stabilizes adjacent charges, altering pKa (e.g., amine group pKa ~9.5 vs. ~10.2 in non-fluorinated analogs).
- Biological Activity : Fluorine enhances binding affinity to amyloidogenic proteins (e.g., in Alzheimer’s models), as seen in structurally similar GSM compounds like RO5506284 .
Q. How do researchers address contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Experimental Design :
- Dose-Response Studies : Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Control Compounds : Include fluorophenyl analogs without the isopropylamine group to isolate structural contributions.
- Data Analysis :
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., % inhibition at 10 µM).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain discrepancies (e.g., conformational flexibility in binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
